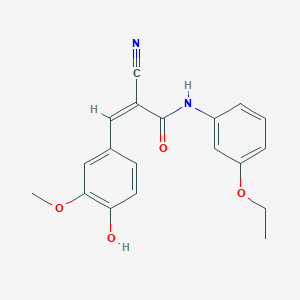![molecular formula C19H20N2O4 B4850911 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4850911.png)
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to inhibit the activity of EGFR, which is involved in the regulation of cell growth, proliferation, and differentiation.
Mécanisme D'action
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the phosphorylation of its tyrosine residues, which is necessary for its activation. This results in the inhibition of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival. The inhibition of these pathways ultimately leads to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of EGFR, it has been shown to inhibit the activity of other receptor tyrosine kinases, such as HER2 and HER4. It has also been shown to inhibit the activity of non-receptor tyrosine kinases, such as Src and Lyn. 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective inhibitor of EGFR, which allows for the study of its specific role in cellular processes. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has some limitations. It has a short half-life, which requires frequent dosing in in vivo studies. It also has poor solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is the development of more potent and selective inhibitors of EGFR, which can be used for the treatment of cancer. Another direction is the study of the role of EGFR in normal cellular processes, such as wound healing and tissue regeneration. Additionally, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can be used in combination with other drugs to enhance its efficacy and reduce the development of resistance. Finally, the use of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with imaging techniques can provide insights into the distribution and pharmacokinetics of the drug in vivo.
Applications De Recherche Scientifique
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is widely used in scientific research for its ability to selectively inhibit the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been used to study the role of EGFR in normal cellular processes, such as wound healing and tissue regeneration.
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-17-8-4-5-9-18(17)25-13-12-24-11-10-21-14-20-16-7-3-2-6-15(16)19(21)22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVOUZRLVACWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4850831.png)
![4-methyl-3-(2-phenylcyclopropyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4850839.png)
![N-(2-furylmethyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4850864.png)

![N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4850878.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4850880.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4850887.png)
![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4850895.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4850903.png)
![N-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4850913.png)
![4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850920.png)
![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)